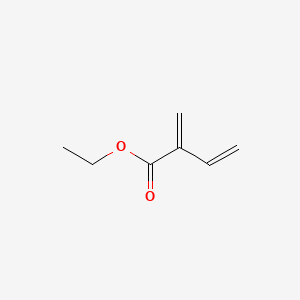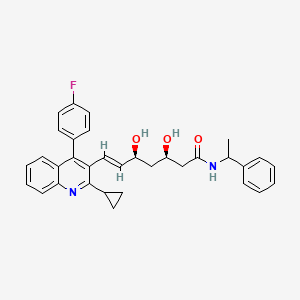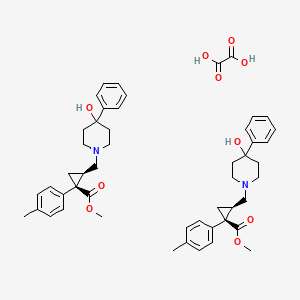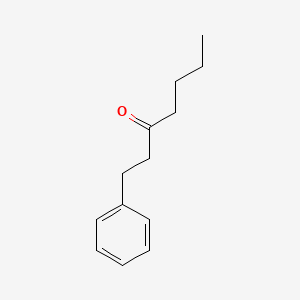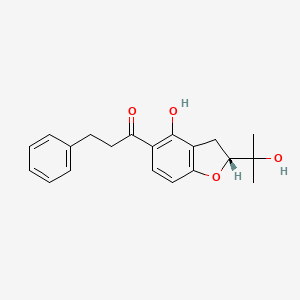
Isomer-II of EMTRI-111
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isomer-II of EMTRI-111 is an intermediate compound used in the synthesis of Lamivudine, a potent nucleoside reverse transcriptase inhibitor and antiviral agent. Lamivudine is widely used for the treatment of chronic hepatitis B and HIV infections. The molecular formula of this compound is C18H26FN3O4S, and it has a molecular weight of 399.48 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isomer-II of EMTRI-111 involves several steps, starting from the appropriate cyclohexane derivativeThe reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the formation of the desired intermediates.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Isomer-II of EMTRI-111 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted derivatives and oxidation or reduction products.
Wissenschaftliche Forschungsanwendungen
Isomer-II of EMTRI-111 has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an intermediate in the synthesis of Lamivudine, it plays a crucial role in the development of antiviral therapies.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Isomer-II of EMTRI-111 is primarily related to its role as an intermediate in the synthesis of Lamivudine. Lamivudine exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of viral RNA. The molecular targets and pathways involved include the incorporation of the nucleoside analog into the viral DNA, leading to chain termination and inhibition of viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Isomer-II of EMTRI-111 include other intermediates used in the synthesis of nucleoside analogs, such as:
- Isomer-I of EMTRI-111
- Emtricitabine Impurity
- 1,3-Oxathiolane-2-carboxylic acid derivatives
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which make it a crucial intermediate in the synthesis of Lamivudine. Its unique structure allows for the formation of the desired nucleoside analog with high specificity and efficiency.
Eigenschaften
Molekularformel |
C18H26FN3O4S |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24)/t10-,11+,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
AUTCQXVTOIJYOT-VVFHAYQLSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)N3C=C(C(=NC3=O)N)F)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


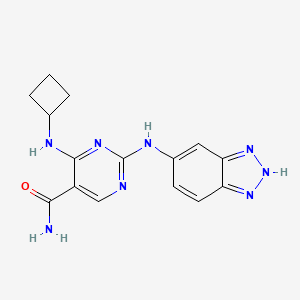
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
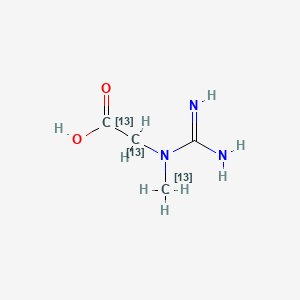
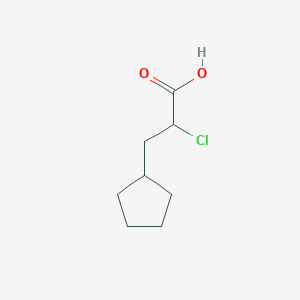

![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
